N-allyl-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
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Overview
Description
2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound that features a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves multiple steps. One common route starts with the preparation of the benzofuran core, followed by functionalization to introduce the desired substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(PROP-2-EN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(PROP-2-EN-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(PROP-2-EN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2-DIMETHYL-2,3-DIHYDROBENZOFURAN: This compound shares the benzofuran core but lacks the additional functional groups present in 2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(PROP-2-EN-1-YL)ACETAMIDE.
2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-OL: This compound has a hydroxyl group instead of the acetamide and prop-2-en-1-yl groups.
Uniqueness
The uniqueness of 2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(PROP-2-EN-1-YL)ACETAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties. These functional groups enable unique interactions with molecular targets, making it valuable for various applications.
Properties
Molecular Formula |
C15H19NO3 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C15H19NO3/c1-4-8-16-13(17)10-18-12-7-5-6-11-9-15(2,3)19-14(11)12/h4-7H,1,8-10H2,2-3H3,(H,16,17) |
InChI Key |
YNBXXFBDMCUGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC=C)C |
Origin of Product |
United States |
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